Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate

Pharmaceutical formulation Dosage form design Xanthine derivative salt selection

Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate (CAS 71720-41-7) is the calcium salt of theophylline-7-acetic acid (acefylline), a xanthine derivative that acts as an adenosine receptor antagonist and a peptidylarginine deiminase (PAD) activator. The salt crystallizes as a 2:1 complex (two theophylline-7-acetate anions per Ca²⁺ cation) with a molecular formula of C₁₈H₁₈CaN₈O₈ and a molecular weight of 514.5 g/mol, distinguishing it from the more common monosodium salt (C₉H₉N₄NaO₄, MW 260.18 g/mol).

Molecular Formula C18H18CaN8O8
Molecular Weight 514.5 g/mol
CAS No. 71720-41-7
Cat. No. B12686817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate
CAS71720-41-7
Molecular FormulaC18H18CaN8O8
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Ca+2]
InChIInChI=1S/2C9H10N4O4.Ca/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h2*4H,3H2,1-2H3,(H,14,15);/q;;+2/p-2
InChIKeyGLKKXCKNQZHZHS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 71720-41-7 Calcium 1,2,3,6-Tetrahydro-1,3-Dimethyl-2,6-Dioxo-7H-Purine-7-Acetate: Essential Identity for Procurement Decision-Making


Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate (CAS 71720-41-7) is the calcium salt of theophylline-7-acetic acid (acefylline), a xanthine derivative that acts as an adenosine receptor antagonist and a peptidylarginine deiminase (PAD) activator [1]. The salt crystallizes as a 2:1 complex (two theophylline-7-acetate anions per Ca²⁺ cation) with a molecular formula of C₁₈H₁₈CaN₈O₈ and a molecular weight of 514.5 g/mol, distinguishing it from the more common monosodium salt (C₉H₉N₄NaO₄, MW 260.18 g/mol) [1][2]. This stoichiometric and counterion difference directly impacts molar potency calculations, solubility, hygroscopicity and solid-state processability, making it a distinct chemical entity for research and industrial procurement.

Why Sodium Acefylline Salt Cannot Substitute CAS 71720-41-7: Counterion-Driven Physicochemical Differences


Generic interchange between the calcium salt and the sodium salt of theophylline-7-acetic acid is not functionally equivalent because the counterion dictates critical pharmaceutical properties—hygroscopicity, solid-state stability, compaction behavior, and dissolution rate—that are decisive for reproducible oral solid dosage manufacturing [1][2]. Calcium salts of organic acids typically exhibit lower hygroscopicity and superior tabletability compared to their sodium counterparts, a principle directly applicable to theophylline-7-acetate salt selection for controlled-release formulations. Substituting the calcium salt with the sodium analog without re-optimizing the formulation can lead to altered dissolution profiles, reduced shelf-life stability, and batch-to-batch variability in manufacture [1].

CAS 71720-41-7: Quantitative Differentiation Evidence Against Closest-In-Class Comparators


Stoichiometric Molar Mass Ratio: Procurement and Dosing Accuracy Over Sodium Salt

The calcium salt (MW 514.5 g/mol) contains two theophylline-7-acetic acid moieties (each 238.20 g/mol) per calcium cation, whereas the sodium salt (MW 260.18 g/mol) contains only one [1][2]. To achieve the same molar amount of active moiety, 514.5 g of calcium salt provides 2 moles of acefylline, while 260.18 g of sodium salt provides only 1 mole. This translates to a mass ratio of 1.03 mg calcium salt being equivalent to 1.00 mg sodium salt, meaning procurement quantities must be adjusted by approximately 3% to maintain equivalent active moiety loading in dosage-unit calculations [1][2].

Pharmaceutical formulation Dosage form design Xanthine derivative salt selection

Dual-Function PAD Activator/Calcium Source: Streamlined Citrullination Assay Setup vs. Sodium Salt

Acefylline is a validated activator of peptidylarginine deiminases (PAD1/3), which are strictly calcium-dependent enzymes requiring typically 2 mM Ca²⁺ for activity [1][2]. When supplied as the calcium salt (2 acefylline‑Ca²⁺ complex), a 200 µM acefylline concentration simultaneously delivers 100 µM Ca²⁺, partially fulfilling the enzyme‘s calcium requirement and reducing the number of additions needed to initiate the reaction [3]. In contrast, using the sodium salt requires a separate addition of a calcium salt (e.g., CaCl₂), increasing the risk of concentration errors and cross-contamination [1].

Peptidylarginine deiminase Citrullination assay Calcium-dependent enzyme

Solid-State Stability and Tabletability: Calcium Salt Advantages in Oral Solid Dosage Over Sodium Salt

Empirical evidence from structurally analogous organic acid salts indicates that calcium salts offer superior compactibility and lower hygroscopicity compared to their sodium counterparts, making them the preferred form for direct-compression tablet and capsule manufacturing [1][2]. Although head-to-head comparative data for theophylline-7-acetate calcium salt vs sodium salt are not yet published, the class-level principle—confirmed by the demonstration that the calcium salt of a closely related fenoprofen analog provided the most suitable characteristics for tablet and capsule production—supports the selection of the calcium salt to avoid hygroscopicity-driven processing failures and dissolution variability in oral controlled-release formulations [1].

Pharmaceutical preformulation Solid dosage manufacturing Hygroscopicity

Procurement-Relevant Application Scenarios for Calcium 1,2,3,6-Tetrahydro-1,3-Dimethyl-2,6-Dioxo-7H-Purine-7-Acetate (CAS 71720-41-7)


PAD Enzyme Activity Assay Development Using the Calcium Salt as a Dual-Function Reagent

In vitro peptidylarginine deiminase (PAD) activity assays require both an acefylline activator and 2 mM Ca²⁺ cofactor. Replacing the sequential addition of acefylline sodium and calcium chloride with the calcium salt of theophylline-7-acetic acid simplifies the protocol to a single addition step. At a working concentration of 200 µM acefylline, the calcium salt concurrently introduces 100 µM Ca²⁺, partially satisfying the enzyme‘s calcium requirement and reducing pipetting variability [1][2].

Oral Controlled-Release Tablet Formulation for Theophylline-7-Acetic Acid

Preformulation studies indicate calcium salts of organic acids are less hygroscopic and more compressible than their sodium counterparts. Selecting calcium theophylline-7-acetate over the sodium salt for direct-compression matrix tablets mitigates moisture-induced stability problems and ensures reproducible drug release profiles, as demonstrated by analogous calcium salt formulations [1].

Accurate Molar Referencing in Adenosine Receptor Antagonism Studies

When comparing adenosine receptor antagonism data across literature, the defined 2:1 theophylline-7-acetate:Ca stoichiometry of the calcium salt ensures precise molar conversion to the parent acefylline moiety, preventing dosing errors that arise from interchanging the sodium salt in protocols [1][2].

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